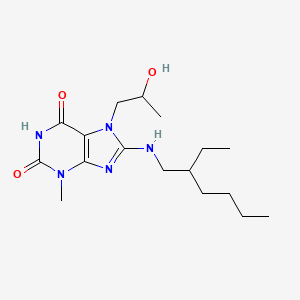

8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(2-ethylhexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O3/c1-5-7-8-12(6-2)9-18-16-19-14-13(22(16)10-11(3)23)15(24)20-17(25)21(14)4/h11-12,23H,5-10H2,1-4H3,(H,18,19)(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPNMRYQAJBKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous purine-2,6-diones highlight key differences in substituent effects on physical properties, solubility, and biological activity. Below is a detailed analysis:

Substituent Effects at Position 8

- Lipophilicity and Receptor Affinity: The 2-ethylhexylamino group in the target compound is more lipophilic than substituents like 2-hydroxyethylamino (e.g., 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione in ). Lipophilic groups at position 8 are critical for serotonin receptor affinity, as shown in , where propoxy or N-ethylbenzylamino substituents optimized 5-HT1A and D2 receptor interactions. The ethylhexyl group’s bulk may mimic these effects but could reduce aqueous solubility .

Substituent Effects at Position 7

- Hydrogen-Bonding Capacity: The 2-hydroxypropyl group in the target compound contrasts with non-polar groups like 3-phenylpropyl () or but-2-yn-1-yl (). The hydroxyl group enhances solubility and may participate in hydrogen bonding with biological targets, a feature absent in more lipophilic analogs .

- Synthetic Accessibility: The hydroxypropyl moiety is likely introduced via nucleophilic substitution or condensation reactions, similar to the synthesis of 7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-... in . However, steric challenges from the ethylhexyl group may require optimized reaction conditions .

Pharmacological Implications

- Serotonin Receptor Modulation: demonstrates that lipophilic 8-position substituents enhance 5-HT1A receptor antagonism. However, excessive bulk may reduce selectivity compared to smaller groups like propoxy .

Kinase Inhibition :

Analogs with aryl or heteroaryl groups at position 7 (e.g., 8-butyl-7-(2,6-dimethylphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in ) show kinase inhibitory activity. The target’s hydroxypropyl group may shift selectivity toward kinases sensitive to polar interactions .

Comparative Data Table

Research Findings and Implications

Physical Properties :

The ethylhexyl group likely lowers the melting point compared to aromatic analogs (e.g., mp 230°C for 8-biphenyl-1,3,7-trimethyl-8-(E)-styryl-... in ), though experimental validation is needed .SAR Trends :

confirms that removing lipophilic groups at position 8 abolishes receptor affinity. The target’s ethylhexyl group retains this critical feature, suggesting preserved activity .- Synthetic Challenges: Introducing the ethylhexylamino group may require bulky amine reagents and prolonged reaction times, as seen in ’s synthesis of butylamino analogs .

Q & A

Q. What are the key structural features of 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how do they influence its chemical reactivity?

Q. What synthetic strategies are optimal for preparing this compound, and how can purity be ensured?

Synthesis typically involves sequential alkylation/amination of a purine scaffold. For example:

Core formation : Start with 3-methylxanthine, alkylate at N7 with 2-hydroxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C).

Amination : Introduce the 2-ethylhexylamine group at C8 via nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/PPh₃) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. LC-MS and ¹H-NMR validate structural integrity .

Intermediate Research Questions

Q. How do solvent polarity and pH affect the compound’s solubility and stability?

The 2-ethylhexyl chain renders the compound poorly soluble in aqueous buffers but soluble in DMSO or THF. Stability studies on analogs ( ) show:

- Acidic conditions (pH <4) : Hydrolysis of the purine ring’s lactam bonds.

- Basic conditions (pH >9) : Dealkylation at N7 or N7.

Methodological Insight : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Solubility can be enhanced via co-solvents (e.g., PEG-400) or cyclodextrin complexation .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Prioritize enzyme inhibition assays (e.g., xanthine oxidase or PDE5) due to structural similarity to theophylline derivatives ().

- Assay design : Use a fluorogenic substrate (e.g., Amplex Red for xanthine oxidase) with positive controls (allopurinol) and solvent controls (DMSO ≤0.1%).

- Data interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Confirm target engagement via SPR or ITC for binding kinetics .

Advanced Research Questions

Q. How can conflicting data on its receptor selectivity (e.g., adenosine A₁ vs. A₂ₐ) be resolved?

Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms or GTPγS binding vs. cAMP accumulation). Methodological Insight :

- Use HEK293 cells stably expressing human A₁/A₂ₐ receptors.

- Perform competitive binding assays with [³H]CCPA (A₁) or [³H]ZM241385 (A₂ₐ).

- Normalize data to protein concentration (Bradford assay) and validate with knockout models .

Q. What strategies mitigate off-target effects in vivo, particularly hepatotoxicity observed in analogs?

Structural analogs () show hepatotoxicity linked to cytochrome P450 (CYP3A4) metabolism generating reactive intermediates. Mitigation strategies :

- Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to reduce CYP-mediated oxidation.

- Metabolite profiling : Use LC-HRMS to identify toxic metabolites; employ CRISPR-edited HepG2 cells for toxicity screening .

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.